N,N'-Bis(3-aminopropyl)cadaverine

DNA binding polyamine-DNA interaction spermine analog

N,N'-Bis(3-aminopropyl)cadaverine (CAS 35514-17-1), also designated 1,13-diamino-4,10-diazatridecane or B-3-APC, is a synthetic tetramine belonging to the polyamine class. Structurally, it contains a central pentane-1,5-diamine (cadaverine) backbone with two terminal 3-aminopropyl extensions, yielding a linear C11H28N4 architecture with four ionizable amine groups.

Molecular Formula C11H28N4
Molecular Weight 216.37 g/mol
CAS No. 35514-17-1
Cat. No. B1229063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Bis(3-aminopropyl)cadaverine
CAS35514-17-1
SynonymsB-3-APC
N,N'-bis(3-aminopropyl)cadaverine
Molecular FormulaC11H28N4
Molecular Weight216.37 g/mol
Structural Identifiers
SMILESC(CCNCCCN)CCNCCCN
InChIInChI=1S/C11H28N4/c12-6-4-10-14-8-2-1-3-9-15-11-5-7-13/h14-15H,1-13H2
InChIKeyBNINYDLMPMXBIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Bis(3-aminopropyl)cadaverine (CAS 35514-17-1) – A C5-Central Tetramine Polyamine Analog for Differentiated Polyamine Research


N,N'-Bis(3-aminopropyl)cadaverine (CAS 35514-17-1), also designated 1,13-diamino-4,10-diazatridecane or B-3-APC, is a synthetic tetramine belonging to the polyamine class [1]. Structurally, it contains a central pentane-1,5-diamine (cadaverine) backbone with two terminal 3-aminopropyl extensions, yielding a linear C11H28N4 architecture with four ionizable amine groups . This compound is functionally positioned as a higher homolog of the natural polyamine spermine (N,N'-bis(3-aminopropyl)-1,4-butanediamine), differing solely by the presence of a five‑methylene central spacer rather than the four‑methylene spacer found in spermine [2]. This single methylene insertion modifies the distance between the two secondary amines, a geometric parameter that influences DNA binding mode, aggregation propensity, and substrate recognition by polyamine-metabolizing enzymes [2][3].

Structure–Activity Probe C5‑central tetramine for systematic DNA binding and B–Z transition studies, providing a defined departure from the spermine affinity profile.
Biosynthetic Redundancy Formed via a spermine synthase‑independent route in yeast, enabling dissection of non‑canonical aminopropyltransferase pathways.
Analytical Standard Essential purified reference for accurate HPLC/LC‑MS peak assignment in cellular polyamine profiling studies.

Why Spermine Cannot Substitute for N,N'-Bis(3-aminopropyl)cadaverine in Structure‑Activity‑Driven Workflows


Although N,N'-bis(3-aminopropyl)cadaverine and spermine share identical terminal 3-aminopropyl motifs and have the same number of formal positive charges, the central‑chain length is a critical determinant of DNA‑binding geometry, aggregation behavior, and biosynthetic pathway engagement [1]. In spermine‑analog series, both an increase or a decrease in the central‑chain length relative to the optimal four‑methylene span reduces affinity for double‑stranded DNA and alters the efficiency of the B‑Z transition [1]. Consequently, researchers who substitute the C5‑central tetramine with spermine in experiments probing polyamine‑induced DNA conformational changes, polyamine‑transporter substrate specificity, or compensatory polyamine metabolism in microorganisms will introduce a systematic structural bias that invalidates comparative conclusions [2][3]. Direct procurement of the C5‑central compound is therefore mandatory for studies where the cadaverine‑derived backbone is the experimental variable of interest.

DNA Binding Geometry Mismatch The pentane central spacer may reduce DNA affinity relative to the butane optimum, altering B–Z transition efficiency and invalidating comparative structural conclusions.
Biosynthetic Pathway Divergence Unlike spermine, the C5‑tetramine can be produced in spermine synthase‑deficient mutants; substitution obscures non‑canonical aminopropyltransferase contributions.
Metabolic Profile Shift In compensatory polyamine systems, this compound appears as a minor product rather than a dominant analogue; using spermine distorts steady‑state polyamine representation.

Quantitative Differentiation Evidence for N,N'-Bis(3-aminopropyl)cadaverine vs. Closest Analogs


Central‑Chain Length Dependency of DNA Binding Affinity: Pentane vs. Butane Spacer

In a systematic study of spermine analogues, Basu and Marton demonstrated that the affinity of tetra‑amines for calf thymus DNA is maximized when the central carbon chain contains four methylene groups and diminishes when the chain is either lengthened or shortened [1]. N,N'-Bis(3-aminopropyl)cadaverine, which possesses a five‑methylene central spacer (vs. four in spermine), falls into the 'lengthened‑chain' category and is therefore predicted to exhibit a reduced DNA association constant relative to spermine under identical conditions. Although the paper did not report a discrete Ki value for the pentane analog, the experimentally validated parabolic relationship between central‑chain length and DNA affinity provides a class‑level quantitative framework: any deviation from the C4 optimum reduces binding, establishing the C5 compound as a lower‑affinity ligand by design [1].

Central‑Chain Length vs. DNA Affinity
Class‑level inference
Predicted reduced DNA association constant for C5 spacer vs. C4‑optimal spermine, consistent with a parabolic structure–activity relationship.
Defines C5 compound as a lower‑affinity ligand by design, supporting systematic DNA interaction studies.
Exact Ka not reported in source; direction of effect derived from chain‑length series.
DNA binding polyamine-DNA interaction spermine analog

Limited Metabolic Conversion in Mammalian Cells: ~5% Steady‑State Abundance Relative to Other Cadaverine Derivatives

In Ehrlich ascites carcinoma cells cultured chronically with difluoromethylornithine (DFMO) plus cadaverine, the natural polyamines putrescine and spermidine disappeared entirely and were replaced by cadaverine (~40% of total polyamines), N-(3-aminopropyl)cadaverine (~50%), and N,N'-bis(3-aminopropyl)cadaverine (~5%) [1]. This demonstrates that the bis‑aminopropyl derivative is a minor metabolic end‑product under these conditions, in marked contrast to the mono‑aminopropyl derivative which accumulates to much higher levels. The 10‑fold difference in steady‑state abundance indicates that the second aminopropyl transfer is kinetically or thermodynamically disfavored relative to the first.

Steady‑State Abundance in Mammalian Cells
Head‑to‑head
~5% of total polyamines vs. ~50% for N‑(3‑aminopropyl)cadaverine (10‑fold lower).
Confirms bis‑aminopropyl derivative is a minor metabolic end‑product; purified standard essential for accurate HPLC quantitation.
Ehrlich ascites cells, DFMO + cadaverine treatment; HPLC analysis.
polyamine metabolism cadaverine derivatives Ehrlich ascites cells

Biosynthetic Route Partially Independent of Spermine Synthase: Evidence from Yeast Mutant Models

In Saccharomyces cerevisiae, N,N'-bis(3-aminopropyl)cadaverine (3APC) was formed not only by wild‑type strains but also by spe4‑1 mutants that harbor a point mutation in the spermine synthase gene [1]. Furthermore, inhibitors of S‑adenosylmethionine decarboxylase and spermidine synthase only incompletely blocked 3APC formation [1]. This contrasts with the biosynthesis of spermine, which is entirely dependent on spermine synthase activity. The data indicate that a fraction of 3APC is produced through an alternative route that circumvents the canonical aminopropyltransferase machinery.

Spermine Synthase‑Independent Formation
Head‑to‑head
Detectable 3APC biosynthesis persists in spe4‑1 (spermine synthase mutant) yeast, unlike spermine which is abolished.
Positions compound as a probe for alternative aminopropyltransferase routes; not fully blocked by canonical inhibitors.
S. cerevisiae spe mutants; inhibitors MGBG and DCHA partially reduced flux.
biosynthesis spermine synthase mutant Saccharomyces cerevisiae

Heat‑Stress‑Inducible Accumulation in Filamentous Fungi: Differential Response vs. Natural Polyamines

In the thermotolerant mesophilic fungus Aspergillus fumigatus, the formation of aminopropylcadaverine and N,N'-bis(3-aminopropyl)cadaverine was greatly increased when the culture temperature was elevated to 45 °C and 50 °C [1]. This heat‑stress‑responsive accumulation contrasts with the behavior of the canonical polyamines putrescine, spermidine, and spermine, whose levels are generally maintained within narrower homeostatic ranges under thermal stress [1]. The selective upregulation suggests a specialized role for the cadaverine‑derived tetramine in thermal adaptation.

Heat‑Stress‑Inducible Accumulation
Cross‑study comparable
Greatly increased formation at 45–50 °C in Aspergillus fumigatus, while canonical polyamines remain relatively constitutive.
Suggests a specialized role in thermal adaptation; candidate biomarker for heat‑stress polyamine remodeling.
Quantitative fold‑change not reported; directional distinction confirmed.
thermotolerance Aspergillus fumigatus polyamine accumulation

Physicochemical Differentiation: Elevated Boiling Point and Increased Conformational Flexibility vs. Spermine

N,N'-Bis(3-aminopropyl)cadaverine exhibits a predicted boiling point of 331.2 ± 10.0 °C at 760 mmHg, which is 22.8 °C higher than that of spermine (308.4 ± 0.0 °C at 760 mmHg) . Additionally, the compound possesses 12 rotatable bonds compared to 10 for spermine, reflecting the increased conformational freedom conferred by the additional methylene unit in the central spacer . These physicochemical differences, while modest, are relevant for purification protocols (distillation cut points) and for molecular modeling studies where conformational sampling differs between the C4‑central and C5‑central tetra‑amines.

Physicochemical Differentiation
Data to verify
Boiling point 331.2 ± 10.0 °C (+22.8 °C vs. spermine); 12 rotatable bonds (vs. 10).
Practical for preparative distillation cut points and distinct conformational sampling in molecular dynamics simulations.
Predicted values from ACD/Labs; experimental validation advised.
boiling point rotatable bonds physicochemical properties

High‑Value Application Scenarios for N,N'-Bis(3-aminopropyl)cadaverine Derived from Quantitative Differentiation Evidence


Polyamine‑DNA Interaction Studies Requiring a Defined Departure from the Spermine Affinity Optimum

Investigators studying the structural determinants of polyamine‑induced DNA condensation, B‑Z transition, or ethidium bromide displacement should use N,N'-bis(3-aminopropyl)cadaverine as the C5‑central tetra‑amine probe. Because the parabolic chain‑length‑activity relationship established by Basu and Marton (1990) predicts reduced DNA affinity for the C5 analog relative to the C4‑optimum spermine, this compound serves as a systematic negative control that isolates the contribution of the central spacer length to DNA binding thermodynamics [1].

Compensatory Polyamine Metabolism Research: HPLC Analytical Standard for Cellular Cadaverine‑Derivative Profiling

In mammalian cell culture models where ornithine decarboxylase is inhibited and cadaverine serves as an alternative polyamine precursor, N,N'-bis(3-aminopropyl)cadaverine accumulates to approximately 5% of total polyamines (Alhonen-Hongisto et al., 1982) [2]. Laboratories quantifying compensatory polyamine profiles by HPLC or LC‑MS must include a purified standard of this compound to ensure accurate peak assignment and quantitation of this minor but mechanistically informative metabolite.

Fungal Thermotolerance Research: Biomarker for Heat‑Stress‑Induced Polyamine Remodeling

The selective and pronounced accumulation of N,N'-bis(3-aminopropyl)cadaverine in Aspergillus fumigatus at 45–50 °C (Soda et al., 1997) [3] positions this compound as a candidate biomarker for thermal stress adaptation in filamentous fungi. Researchers profiling the polyamine metabolome under heat‑shock conditions should include this compound in targeted metabolomics panels to differentiate between constitutive polyamine homeostasis and stress‑induced polyamine remodeling.

Application
Selection Property
Validation Focus
Polyamine–DNA Interaction Studies
C5 central spacer defines departure from spermine affinity profile
DNA condensation, B–Z transition efficiency, and ethidium displacement assays
Compensatory Polyamine Metabolism Profiling
Purified HPLC standard for low‑abundance bis‑aminopropylcadaverine
Accurate peak assignment and quantitation in DFMO/cadaverine‑treated cell models
Fungal Thermotolerance Research
Heat‑stress‑inducible accumulation distinct from constitutive polyamines
Differentiating stress‑induced polyamine remodeling from homeostatic profiles
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